N-benzyl-2,3-diphenylquinoxaline-6-carboxamide
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Overview
Description
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide typically involves the reaction of 2,3-diphenylquinoxaline with benzylamine under specific conditions. One common method involves refluxing the reactants in a suitable solvent, such as ethanol, in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
2,3-diphenylquinoxaline: Lacks the benzyl and carboxamide groups, which may result in different pharmacological properties.
Quinoxaline-2-carboxamide: Similar structure but with different substituents, leading to variations in biological activity.
N-benzylquinoxaline-2-carboxamide: Similar but with different positions of the substituents, affecting its chemical reactivity and applications.
The uniqueness of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
332404-54-3 |
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Molecular Formula |
C28H21N3O |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C28H21N3O/c32-28(29-19-20-10-4-1-5-11-20)23-16-17-24-25(18-23)31-27(22-14-8-3-9-15-22)26(30-24)21-12-6-2-7-13-21/h1-18H,19H2,(H,29,32) |
InChI Key |
QTNMFLBJKOYDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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